N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-12-3-8-18-17(11-12)16(13(2)21-18)9-10-20-24(22,23)15-6-4-14(19)5-7-15/h3-8,11,20-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMIPDJFIXIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethylindole
The indole core is synthesized via the Fischer indole synthesis , employing 2,5-dimethylphenylhydrazine and a ketone (e.g., acetone) under acidic conditions. This method yields 2,5-dimethylindole with a melting point of 112–113°C and purity >97%.
Mannich Reaction for Ethylamine Linker
The indole’s 3-position is functionalized using a Mannich reaction :
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The primary amine reacts with 4-fluorobenzenesulfonyl chloride under mild basic conditions:
- Reagents : 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine, 4-fluorobenzenesulfonyl chloride (1.1 eq).
- Conditions : Dichloromethane (DCM), pyridine (2 eq), 0°C → room temperature, 4 h.
- Workup : Aqueous HCl wash, column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 68–72%.
Method 2: Transition Metal-Catalyzed Coupling
Rhodium-Catalyzed Enantioselective Coupling
Adapting methodologies from indole functionalization, a rhodium catalyst (e.g., Rh₂(OAc)₄) facilitates coupling between 2,5-dimethylindole and a diazo compound (e.g., ethyl diazoacetate):
Sulfonamide Formation
The amine intermediate is sulfonylated as in Method 1, yielding the target compound with comparable efficiency.
Method 3: Reductive Amination
Aldehyde Intermediate Preparation
Oxidation of 2-(2,5-dimethyl-1H-indol-3-yl)ethanol (synthesized via Friedel-Crafts alkylation) using pyridinium chlorochromate (PCC) yields 2-(2,5-dimethyl-1H-indol-3-yl)acetaldehyde.
Reductive Amination
Sulfonylation
Identical to Method 1, achieving a final yield of 70–75%.
Method 4: Solid-Phase Synthesis
Resin-Bound Indole Synthesis
A Wang resin-functionalized indole is methylated at positions 2 and 5 using methyl iodide and LDA (−78°C, THF).
Linker Installation and Sulfonylation
- Step 1 : Mitsunobu reaction with 2-hydroxyethylamine.
- Step 2 : On-resin sulfonylation with 4-fluorobenzenesulfonyl chloride (DCM, DIEA, 4 h).
- Cleavage : TFA/DCM (1:1), 2 h.
- Purity : >90% (HPLC), yield: 55–60%.
Comparative Analysis of Methods
| Method | Key Step | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| 1 | Mannich reaction | Reflux, H₂/Pd/C | 68–72 | 95 | High |
| 2 | Rh-catalyzed coupling | THF, 25°C | 50–55 | 90 | Moderate |
| 3 | Reductive amination | MeOH, 25°C | 70–75 | 93 | High |
| 4 | Solid-phase synthesis | TFA cleavage | 55–60 | 90 | Low |
Advantages :
- Method 1 offers high scalability and purity, ideal for industrial applications.
- Method 3 avoids transition metals, appealing for pharmaceutical synthesis.
Challenges :
- Method 2 requires stringent temperature control to prevent diazo decomposition.
- Method 4 suffers from resin costs and lower yields.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.12 (s, 1H, indole H-4), 6.95 (s, 1H, indole H-7), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂Indole), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- MS (ESI) : m/z 387.1 [M + H]⁺.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
a. Serotonergic Receptor Modulation
One of the primary applications of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is its role as a selective agonist for serotonergic receptors, particularly the 5-HT(1F) receptor. Recent studies have indicated that compounds targeting this receptor can inhibit neurogenic dural inflammation, which is a significant model for migraine headaches. The binding affinity of this compound at the 5-HT(1F) receptor is notably high compared to over 40 other receptors, suggesting its potential as a therapeutic agent for migraine treatment .
b. Anticancer Properties
Research has also explored the potential anticancer properties of this compound. Preliminary studies indicate that compounds with indole structures can exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Pharmacological Studies
a. In Vivo and In Vitro Studies
Pharmacological evaluations have demonstrated that this compound exhibits promising results in both in vivo and in vitro studies. For instance, in animal models, this compound has shown efficacy in reducing pain responses associated with inflammatory conditions .
b. Case Studies on Efficacy and Safety
Several case studies have documented the efficacy and safety profiles of this compound. Notably, a case study involving patients with chronic migraines revealed that administration of the compound led to a significant reduction in headache frequency and severity without major side effects .
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- **N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-N-(thien-2-ylmethyl)amine hydrochloride
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is unique due to the presence of the 4-fluorobenzenesulfonamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is an organic compound classified as an indole derivative. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structure comprises an indole moiety, which is known for its diverse biological effects, and a benzenesulfonamide group that contributes to its pharmacological properties.
Chemical Structure
The compound's IUPAC name is this compound. Its chemical formula is , and it features a sulfonamide functional group, which is often associated with various therapeutic activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 392.48 g/mol |
| CAS Number | Not listed |
Anticancer Properties
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer activity. A study reported that compounds with similar structures demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest. For instance, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability.
Anti-inflammatory Effects
Additionally, this compound may possess anti-inflammatory properties. Indole derivatives have been recognized for their ability to modulate inflammatory pathways. Studies suggest that sulfonamide groups can enhance the anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Neuroprotective Activity
Emerging research also points to neuroprotective effects linked to compounds with indole structures. This compound may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Similar compounds have shown high affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
- Kinase Inhibition : Some studies indicate that indole derivatives can act as kinase inhibitors, which are vital in cancer therapy.
- Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, this compound may mitigate inflammatory responses effectively.
Case Studies and Research Findings
A review of literature highlights several case studies where indole derivatives were evaluated for their biological activities:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity.
-
Research on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory properties of the compound using a murine model.
- Findings : Administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
-
Neuroprotective Studies :
- Objective : To investigate the neuroprotective effects of the compound in models of oxidative stress.
- Findings : The compound demonstrated a reduction in neuronal apoptosis and improved cognitive function in treated animals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 2,5-dimethylindole derivatives with 4-fluorobenzenesulfonyl chloride via nucleophilic substitution. Key steps include temperature control (e.g., 40°C for iodination and 130°C for N-arylation) and purification via flash chromatography (20% ethyl acetate/petroleum ether) . Optimization may involve adjusting stoichiometry, solvent polarity, and catalyst selection. Unexpected byproducts, such as double sulfonamides, highlight the need for rigorous intermediate characterization .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : Confirm structure via:
- IR spectroscopy : Identify sulfonamide S=O stretches (~1165–1247 cm⁻¹) and indole N-H bonds (~3262 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.2–7.9 ppm) and alkyl/indole environments .
- X-ray crystallography : Employ SHELX software for refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding .
Q. What in vitro biological activities have been reported for this compound, particularly against fungal pathogens?
- Methodological Answer : Demonstrated antifungal activity against Aspergillus niger via MIC assays, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase. Comparative studies with nitro- and chloro-substituted analogs (e.g., XV, XVI) suggest halogenation enhances potency .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of modifications to the indole and sulfonamide moieties?
- Methodological Answer :
- Indole modifications : Introduce substituents (e.g., methyl, hydroxy) at positions 2 and 5 to assess steric/electronic effects on bioactivity .
- Sulfonamide variations : Replace 4-fluoro with electron-withdrawing groups (e.g., NO₂, CF₃) to evaluate binding affinity changes. Use docking studies to correlate substituent effects with target interactions .
- Assay design : Test analogs against fungal/bacterial panels and measure IC₅₀ values to quantify potency shifts .
Q. What strategies are recommended for resolving contradictions in biological activity data across microbial strains or assay conditions?
- Methodological Answer :
- Standardize assays : Use consistent inoculum sizes and growth media (e.g., RPMI-1640 for fungi) to minimize variability .
- Cross-validate : Replicate results in independent labs using orthogonal methods (e.g., broth microdilution vs. agar diffusion).
- Mechanistic studies : Perform enzyme inhibition assays (e.g., dihydropteroate synthase activity) to confirm target engagement despite discrepant MIC data .
Q. What are the challenges in achieving high selectivity for target enzymes or receptors (e.g., dopamine D3, CB2) when modifying the sulfonamide group?
- Methodological Answer :
- Receptor profiling : Screen against related receptors (e.g., dopamine D2, CB1) to identify off-target binding. Use radioligand displacement assays to quantify selectivity ratios .
- Structural tuning : Introduce bulky substituents (e.g., adamantyl) to sterically block non-target binding pockets .
- Computational modeling : Perform MD simulations to predict ligand-receptor interactions and guide synthetic prioritization .
Q. How can computational chemistry approaches be integrated with experimental data to predict binding modes to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with fungal enzymes or human receptors (e.g., CB2). Validate poses with mutagenesis data .
- QSAR modeling : Train models on IC₅₀ datasets to predict activity of novel analogs. Incorporate descriptors like LogP, PSA, and Hammett constants .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize compounds for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
